

CAS number and IUPAC name for 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477

[Get Quote](#)

Technical Guide: 3-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methyl-3-phenylbutanoic acid** (CAS No: 1010-48-6), a substituted carboxylic acid. Due to the limited availability of extensive research data, this document consolidates fundamental physicochemical properties, outlines a probable synthetic pathway, and discusses the current landscape of its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in this compound as a potential building block or intermediate.

Chemical Identity and Properties

3-Methyl-3-phenylbutanoic acid is a carboxylic acid derivative with a phenyl and two methyl groups attached to the tertiary carbon at the 3-position. Its identity is firmly established by its CAS number and IUPAC nomenclature.

- IUPAC Name: **3-methyl-3-phenylbutanoic acid**[\[1\]](#)
- CAS Number: 1010-48-6[\[1\]](#)[\[2\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Methyl-3-phenylbutanoic acid**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[2]
Physical Form	Solid	[1]
Purity	Typically >98%	[2]
Storage Conditions	Sealed in a dry, room temperature environment	[1]

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for **3-Methyl-3-phenylbutanoic acid** are not extensively detailed in the literature, a plausible and logical synthetic route can be proposed based on established organic chemistry reactions.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

A common method for forming carbon-carbon bonds and introducing a carboxylic acid group is through the use of a Grignard reagent followed by carboxylation.

Materials:

- 2-phenylpropane (Cumene)
- Bromine (Br₂)
- Magnesium turnings (Mg)
- Dry diethyl ether or Tetrahydrofuran (THF)

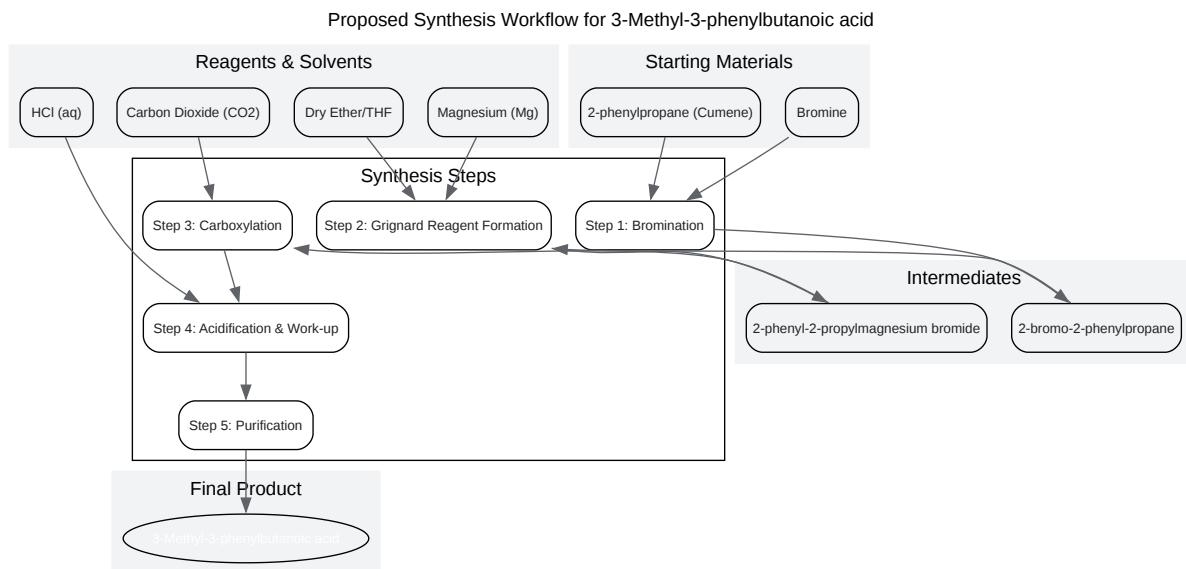
- Carbon dioxide (CO₂, solid or gas)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes

Procedure:

- Bromination of Cumene: 2-phenylpropane is first brominated at the tertiary carbon to form 2-bromo-2-phenylpropane. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) with a radical initiator.
- Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromo-2-phenylpropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-phenyl-2-propylmagnesium bromide.
- Carboxylation: The freshly prepared Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution at a low temperature (e.g., -78 °C).
- Acidification and Work-up: The resulting magnesium carboxylate salt is quenched by the slow addition of aqueous hydrochloric acid. This protonates the carboxylate to yield the desired **3-Methyl-3-phenylbutanoic acid**.
- Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization Data

While a comprehensive public dataset is not available, commercial suppliers indicate that characterization data such as NMR, HPLC, and LC-MS are available upon request.^[3] Researchers interested in this compound should obtain it from a commercial source and perform their own characterization to confirm its identity and purity.

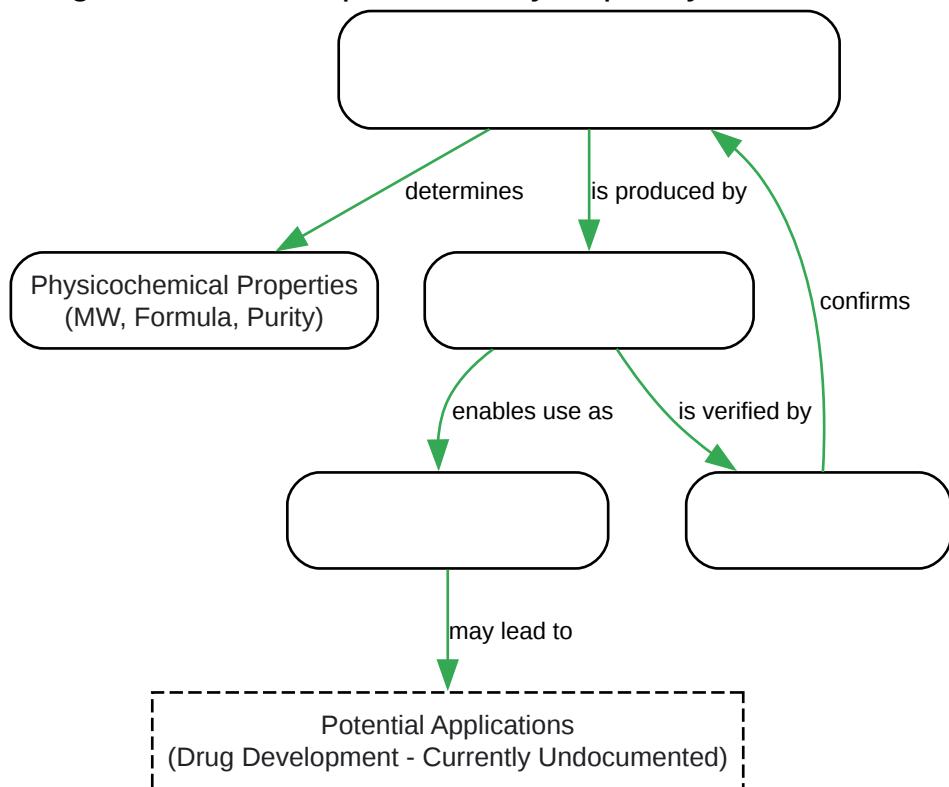

Biological and Pharmacological Profile

As of the date of this publication, there is a notable absence of studies in the scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of **3-Methyl-3-phenylbutanoic acid**. It is primarily considered a chemical intermediate for organic synthesis.^[4] Its potential applications in drug development would require extensive screening and investigation, which have not yet been reported.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of **3-Methyl-3-phenylbutanoic acid** as described in the experimental protocol section.


[Click to download full resolution via product page](#)

Caption: Proposed Synthesis Workflow for **3-Methyl-3-phenylbutanoic acid**.

Logical Relationship of Components

This diagram illustrates the relationship between the chemical's identity, its synthesis, and its current known applications.

Logical Relationship of 3-Methyl-3-phenylbutanoic acid

[Click to download full resolution via product page](#)

Caption: Logical Relationship of **3-Methyl-3-phenylbutanoic acid**.

Conclusion

3-Methyl-3-phenylbutanoic acid is a well-defined chemical compound with established physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis, detailed characterization, and biological activity. This guide provides a foundational understanding of the compound based on available data and theoretical synthetic pathways. Further research is necessary to explore its potential applications, particularly in the fields of medicinal chemistry and drug development. Professionals are advised to rely on thorough in-house characterization and to consider the lack of biological data when evaluating this compound for novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-phenylbutanoic acid | 1010-48-6 [sigmaaldrich.com]
- 2. Synthonix, Inc > 1010-48-6 | 3-Methyl-3-phenylbutanoic acid [synthonix.com]
- 3. 1010-48-6|3-Methyl-3-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 3-Methyl-3-phenylbutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175477#cas-number-and-iupac-name-for-3-methyl-3-phenylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com